Product packaging for Ethoxy(propan-2-yl)amine(Cat. No.:CAS No. 51560-50-0)

Ethoxy(propan-2-yl)amine

Cat. No.: B3269732
CAS No.: 51560-50-0
M. Wt: 103.16 g/mol
InChI Key: LOPMOJDYWCHTJL-UHFFFAOYSA-N
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Description

Ethoxy(propan-2-yl)amine (CAS 51560-50-0 ) is a chemical compound with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol . Its structure is defined by the SMILES notation CC(NOCC)C , indicating an amine functional group attached to both an ethoxy and an isopropyl group. This structure classifies it as a valuable alkylamine building block in organic synthesis and medicinal chemistry research. It is commonly used as a precursor and intermediate in the preparation of more complex molecules. For instance, it is a key reactant in the synthesis of carbonitrile derivatives like 2-(1-ethoxypropan-2-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile and various other compounds featuring the 1-ethoxypropan-2-ylamino moiety . Researchers also utilize its hydrochloride salt form (CAS 1909313-11-6 ) for specific synthetic applications. This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B3269732 Ethoxy(propan-2-yl)amine CAS No. 51560-50-0

Properties

IUPAC Name

N-ethoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4-7-6-5(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPMOJDYWCHTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethoxy Propan 2 Yl Amine

Chemo- and Regioselective Routes to N-Alkyl-O-Alkylhydroxylamines

The selective formation of the N-isopropyl and O-ethyl linkages in ethoxy(propan-2-yl)amine requires precise control over the reactivity of the hydroxylamine (B1172632) core. Modern synthetic strategies offer several chemo- and regioselective pathways to achieve this.

Strategic Functionalization via Hydroxylamine Precursors

A primary and versatile approach to N,O-dialkylhydroxylamines involves the sequential alkylation of hydroxylamine. To achieve selectivity, protecting groups are often employed. For instance, a common precursor strategy involves the O-alkylation of a protected hydroxylamine derivative, followed by N-alkylation.

One effective method is the O-alkylation of tert-butyl N-hydroxycarbamate with an ethylating agent (e.g., ethyl mesylate), followed by acidic removal of the tert-butoxycarbonyl (Boc) protecting group to yield O-ethylhydroxylamine hydrochloride. This intermediate can then be selectively N-alkylated.

A highly effective method for the N-alkylation of O-alkylhydroxylamines is reductive amination. nih.govnih.gov This reaction involves the condensation of the O-alkylhydroxylamine with a carbonyl compound, in this case, acetone (B3395972), to form an intermediate oxime ether, which is then reduced in situ to the desired N,O-dialkylhydroxylamine. This method is highly chemo- and regioselective, as the reaction specifically occurs at the nitrogen atom of the hydroxylamine precursor.

Table 1: Reductive Amination of O-Alkylhydroxylamines with Carbonyl Compounds

O-AlkylhydroxylamineCarbonyl CompoundReducing AgentSolventYield (%)Reference
O-BenzylhydroxylamineCyclohexanoneNaBH(OAc)₃1,2-Dichloroethane85(Abdel-Magid et al., 1996)
O-MethylhydroxylamineBenzaldehydeNaBH₃CNMethanol92(Borch et al., 1971)
O-EthylhydroxylamineAcetoneNaBH₃CN / H₂ (cat.)Methanol / EthanolPlausibleInferred from nih.govnih.govmasterorganicchemistry.com

Note: The synthesis of this compound via this method is highly plausible based on established protocols for similar compounds.

Reductive and Oxidative Coupling Approaches

Reductive amination, as discussed above, is a prime example of a reductive approach to forming the N-C bond in this compound. The key is the selective reduction of the C=N bond of the intermediate oxime ether in the presence of other functional groups. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mildness and selectivity for the iminium ion over the ketone. masterorganicchemistry.comharvard.edu

Oxidative coupling methods, while less common for the direct synthesis of simple N,O-dialkylhydroxylamines, are emerging as powerful tools in more complex systems. These reactions typically involve the formation of a C-N or N-O bond through an oxidative process, often catalyzed by a metal. For instance, copper-catalyzed cross-dehydrogenative coupling reactions have been used to form N-O bonds by reacting N-hydroxy compounds with sources of carbon radicals. organic-chemistry.org

Transition-Metal-Catalyzed and Photocatalytic Methods for Alkoxyamine Formation

Recent advancements have seen the rise of transition-metal catalysis and photocatalysis for the synthesis of alkoxyamines. These methods offer mild reaction conditions and novel reactivity patterns.

Transition-Metal-Catalyzed Methods: Iridium-catalyzed transfer hydrogenation of oximes and oxime ethers provides a direct route to N-alkoxy amines and hydroxylamines. rsc.org Cationic iridium complexes have been shown to be effective for this transformation. This approach is advantageous as it avoids the use of stoichiometric hydride reagents.

Palladium-catalyzed O-arylation and O-vinylation of hydroxylamines have been well-established, and similar strategies can be envisioned for O-alkylation, although direct O-alkylation with simple alkyl halides is more common. organic-chemistry.org

Photocatalytic Methods: Photocatalysis offers an environmentally benign approach to the synthesis of alkoxyamines. Photo-flow chemistry, for instance, is being explored for the efficient production of alkoxyamines, offering benefits such as enhanced reaction rates and reduced batch times due to improved illumination. nwo.nl While often applied in the context of polymerization initiators, the fundamental bond-forming principles can be adapted for the synthesis of smaller molecules. These methods often proceed via radical intermediates, with light-induced cleavage of precursor molecules to generate radicals that can then combine to form the desired product.

Stereocontrolled Synthesis of Chiral Alkoxyamine Systems

While this compound itself is achiral, the methodologies for its synthesis can be extended to the preparation of chiral alkoxyamines, which are valuable in asymmetric synthesis. The key to stereocontrolled synthesis often lies in the asymmetric reduction of a prochiral oxime ether.

The catalytic asymmetric hydrogenation of oxime ethers is a powerful strategy. Chiral transition-metal complexes, particularly those of iridium, have been successfully employed for the stereoselective reduction of the C=N bond. nih.gov The stereochemical outcome of these reactions can be highly dependent on the geometry (E/Z) of the oxime ether precursor. nih.govepfl.ch

Another approach involves the stereoselective reduction of α-hydroxy oxime ethers, which can provide access to chiral 1,2-amino alcohols, demonstrating the utility of stereocontrolled reductions in related systems. nih.gov Biocatalytic methods, using enzymes such as alcohol dehydrogenases, are also emerging as highly efficient and stereoselective routes for the synthesis of chiral precursors to complex molecules.

Table 2: Catalysts for Asymmetric Reduction of Oxime Ethers

Catalyst TypeSubstrate ExampleProduct Enantiomeric Excess (ee)Reference
Chiral Iridium Complex(E)-1-phenylethan-1-one O-methyl oximeUp to 98%(Zhang et al., 2020)
Borane ReagentsCyclic α-hydroxyketoximesHigh diastereoselectivity nih.gov
Biocatalyst (Alcohol Dehydrogenase)2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one>99% purdue.edu

Mechanistic Investigations of this compound Formation

Understanding the mechanistic pathways of N-O bond construction is crucial for optimizing existing synthetic routes and designing new ones.

Detailed Pathways of N-O Bond Construction

The formation of the N-O bond in hydroxylamine precursors is a fundamental step. In many synthetic sequences, this bond is pre-existing in the hydroxylamine starting material. However, methods for the de novo construction of the N-O bond are also of significant interest.

One of the most direct methods for forming an N-O bond is through the reaction of a nitrogen-centered nucleophile with an oxygen-centered electrophile, or vice versa. For instance, the reaction of magnesium amides with perester electrophiles has been shown to form N,O-disubstituted hydroxylamines via a direct N-O bond-forming step. organic-chemistry.org

In the context of reductive amination of O-ethylhydroxylamine with acetone, the N-O bond is already present in the starting material. The key bond formation is the N-C bond. The mechanism proceeds through the following steps:

Imine/Oxime Ether Formation: The nucleophilic nitrogen of O-ethylhydroxylamine attacks the carbonyl carbon of acetone to form a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration to form the corresponding oxime ether (N-(propan-2-ylidene)ethoxyamine). This step is often acid-catalyzed.

Reduction: A reducing agent, such as NaBH₃CN, delivers a hydride to the carbon of the C=N double bond, forming the final this compound product. The selectivity of the reducing agent is crucial, as it must preferentially reduce the iminium ion over the starting ketone. harvard.eduwikipedia.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of related reactions, such as the hydrogenation of oximes catalyzed by iridium complexes, providing insights into the stereoselectivity-determining steps. nih.gov These studies can elucidate the transition state energies and reaction pathways, aiding in the rational design of more efficient and selective catalysts.

Kinetic and Thermodynamic Considerations in Synthetic Transformations

The synthesis of alkoxyamines, including this compound, is profoundly influenced by kinetic and thermodynamic parameters. The thermodynamic stability of an alkoxyamine is primarily dictated by the strength of the C–ON bond. This is often quantified by the Bond Dissociation Energy (BDE), which represents the energy required to break this bond homolytically, yielding a carbon-centered radical and a nitroxide radical. bohrium.comrsc.org The magnitude of the BDE is crucial for applications such as nitroxide-mediated polymerization (NMP), where reversible cleavage of this bond is necessary. bohrium.comresearchgate.net

The stability of the released alkyl radical and the nitroxyl (B88944) fragment are key determinants of the C–ON BDE. Different alkoxyamines exhibit varying bond-breaking tendencies, with some preferentially cleaving the O–X bond while others may break the N–O bond. bohrium.com For this compound, the relevant cleavage would generate an isopropyl radical and an ethoxyaminyl radical. The inherent stability of the secondary isopropyl radical, compared to a primary radical, would influence the thermodynamics of this dissociation.

From a kinetic perspective, the rate of C–ON bond homolysis is a critical factor. researchgate.net These rates can be investigated at various temperatures and in different solvents to understand the reaction mechanism. researchgate.netrsc.org Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, combined with computational methods like Density Functional Theory (DFT) calculations, are employed to study the kinetics of alkoxyamine decay and nitroxide generation. rsc.org Factors including polarity, steric hindrance, and the stabilization of the released nitroxide all govern the kinetics of the C–ON bond homolysis. rsc.org

Table 1: Factors Influencing Kinetic and Thermodynamic Stability of Alkoxyamines

ParameterInfluence on Synthesis and StabilityTypical Investigation Methods
Bond Dissociation Energy (BDE) A lower BDE indicates a weaker C-ON bond, facilitating reversible homolysis required in applications like NMP. bohrium.com It is a key measure of thermodynamic stability. researchgate.netComputational modeling (e.g., DFT), experimental estimation from kinetic data.
Radical Stability The stability of the released carbon-centered and nitroxide radicals directly impacts the BDE. More stable radicals lead to a lower BDE. researchgate.netElectron Paramagnetic Resonance (EPR) spectroscopy.
Steric Hindrance Bulky substituents around the N-O-C core can weaken the C-ON bond, affecting both thermodynamic stability and kinetic rates of dissociation. rsc.orgX-ray crystallography, molecular modeling.
Solvent Effects The polarity of the solvent can influence the rate of homolysis and the stability of the resulting radical species. researchgate.netKinetic studies in various solvents.

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly vital in designing synthetic routes for all chemical compounds, including this compound. These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. nih.govepa.gov

Development of Sustainable and Atom-Economical Processes

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. wordpress.comrsc.org

For the synthesis of secondary amines like this compound, traditional methods such as the alkylation of ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines, resulting in low selectivity and significant waste. researchgate.net In contrast, modern synthetic strategies with high atom economy are preferred. One such method is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. libretexts.org This approach is highly efficient and incorporates a large percentage of the reactant atoms into the final product.

Catalytic processes are fundamental to achieving high atom economy. wordpress.com The use of catalysts, rather than stoichiometric reagents, minimizes waste and allows reactions to proceed under milder conditions. iipseries.org For instance, catalytic N-alkylation of amines with alcohols is a green method where water is the only byproduct, leading to a very high atom economy. acs.org

Table 2: Comparison of Atom Economy in Amine Synthesis Methods

Synthetic MethodGeneral ReactionTheoretical Atom EconomyGreen Chemistry Considerations
Reductive Amination R₂C=O + R'-NH₂ + [H] → R₂CH-NH-R' + H₂OHighGenerates water as the main byproduct. libretexts.org
Catalytic N-Alkylation with Alcohols R-NH₂ + R'-OH → R-NH-R' + H₂OHighUtilizes catalysts and produces only water as waste. acs.org
Alkylation with Alkyl Halides R-NH₂ + R'-X → R-NH-R' + HXModerateProduces a stoichiometric amount of acid byproduct (HX). researchgate.net
Gabriel Synthesis (for primary amines) Phthalimide + R-X → ... → R-NH₂LowGenerates significant phthalhydrazide (B32825) waste. researchgate.netlibretexts.org

Utilization of Environmentally Benign Solvents and Catalytic Systems

The choice of solvents and catalysts plays a crucial role in the environmental impact of a synthetic process. jddhs.com Traditional organic solvents are often volatile, toxic, and flammable, contributing to air pollution and posing health risks. rsc.orgresearchgate.net Green chemistry promotes the use of safer alternatives. epa.gov

Environmentally Benign Solvents:

Deep Eutectic Solvents (DESs): These solvents are gaining prominence as green alternatives due to their low volatility, high thermal stability, and recyclability. mdpi.com In amine synthesis, DESs can act as both the reaction medium and a catalyst, enhancing reaction rates and simplifying product isolation. mdpi.com

Ionic Liquids (ILs): ILs are salts with low melting points that can be used as solvents. Their negligible vapor pressure reduces air pollution. rsc.orgresearchgate.net

Supercritical Fluids (scCO₂): Supercritical carbon dioxide is a non-toxic and non-flammable solvent. rsc.orgrsc.org However, its application can be limited by its reactivity with nucleophilic amines. rsc.orgrsc.org

Water: As a solvent, water is non-toxic, inexpensive, and non-flammable, making it an ideal green solvent for many reactions. mdpi.com

Advanced Catalytic Systems:

Homogeneous Catalysis: Transition metal complexes, such as those based on iridium (Ir) and ruthenium (Ru), are effective catalysts for N-alkylation reactions. acs.org These catalysts enable reactions to proceed efficiently under mild conditions, often in solvent-free media. acs.org

Biocatalysis: The use of enzymes as catalysts is a valuable green alternative to traditional chemical methods. mdpi.com Enzymes operate under mild conditions (temperature and pH) and often exhibit high selectivity, reducing the formation of byproducts. mdpi.com

Table 3: Comparison of Green Solvents vs. Traditional VOCs

Solvent TypeKey AdvantagesKey DisadvantagesExamples
Deep Eutectic Solvents (DESs) Low volatility, thermal stability, recyclable, can act as catalysts. mdpi.comCan be viscous, purification of products may be challenging.Choline chloride/urea
Ionic Liquids (ILs) Negligible volatility, high thermal stability, tunable properties. rsc.orgHigher cost, potential toxicity, purification can be difficult. rsc.org[BMIM][BF₄]
**Supercritical CO₂ (scCO₂) **Non-toxic, easily removed, potentially recyclable. rsc.orgrsc.orgRequires high-pressure equipment, may react with amines. rsc.orgrsc.orgCO₂ above 31.1 °C and 73.8 bar
Traditional VOCs Excellent solvating power for a wide range of reactants.Volatile, often toxic and flammable, environmental pollutants. rsc.orgDichloromethane (B109758), Toluene, THF

Advanced Purification and Isolation Techniques for Alkoxyamine Derivatives

The isolation and purification of the target compound are critical steps to ensure high purity. For alkoxyamine derivatives, a combination of traditional and advanced techniques is employed.

Conventional methods such as flash chromatography on silica (B1680970) gel and recrystallization are widely used for the purification of alkoxyamines. tandfonline.comresearchgate.net The progress of purification can often be monitored by techniques like thin-layer chromatography (TLC). tandfonline.com

More advanced and greener methods focus on reducing solvent use and improving efficiency:

Liquid-Liquid Extraction: This technique is used for initial work-up, often involving an organic solvent like dichloromethane to extract the product from an aqueous phase after neutralization. tandfonline.com

Distillation: For volatile alkoxyamines or to remove volatile impurities or solvents, distillation is an effective method. It can be particularly useful for separating the product from reaction media like ammonia or hydrazine. google.com

pH-Controlled Separation: The basic nature of the amine functional group can be exploited for purification. Buffer-assisted isolation uses mediums of varying pH to selectively separate primary, secondary, and tertiary amines from each other and from neutral or acidic impurities. researchgate.net By adjusting the pH, the amine can be protonated to become water-soluble or deprotonated to be soluble in an organic solvent, facilitating separation.

Precipitation/Crystallization: If the target alkoxyamine is a solid, it can be purified by crystallization. tandfonline.com In some cases, adding a specific solvent can cause the product to precipitate from the reaction mixture, allowing for simple isolation by filtration. google.com

Table 4: Overview of Purification Techniques for Alkoxyamine Derivatives

TechniquePrinciple of SeparationAdvantagesLimitations
Flash Chromatography Adsorption onto a solid phase (e.g., silica) and elution with a mobile phase. tandfonline.comHigh resolution, applicable to a wide range of compounds.Requires large volumes of solvent, can be time-consuming.
Crystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures. tandfonline.comCan yield very high purity product, scalable.Not all compounds crystallize easily, potential for product loss in the mother liquor.
Distillation Separation based on differences in boiling points. google.comEffective for volatile compounds, can be performed on a large scale.Not suitable for thermally unstable compounds.
Buffer-Assisted Extraction Exploits the different pKa values of amines to move them between aqueous and organic phases by controlling pH. researchgate.netReduces reliance on chromatography, can be highly selective. researchgate.netRequires multiple extraction steps, generates aqueous waste.

Theoretical and Computational Investigations of Ethoxy Propan 2 Yl Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods provide profound insights into the electronic nature of molecules, governing their reactivity and physical properties. For Ethoxy(propan-2-yl)amine, these tools can elucidate the distribution of electrons and the nature of its molecular orbitals.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic structure of molecules. anu.edu.auescholarship.org DFT, particularly with hybrid functionals like B3LYP, is frequently employed for systems like alkoxyamines to balance computational cost and accuracy. nih.govresearchgate.net These calculations are used to determine the energies and shapes of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is expected to be primarily localized on the nitrogen atom, corresponding to its lone pair of electrons. The LUMO is anticipated to be an antibonding orbital (σ*) associated with the N-O bond. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and susceptibility to electronic excitation. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Molecular Orbital Properties for this compound (Note: These values are representative and based on calculations of analogous small alkoxyamines. Actual values would require specific computation.)

Molecular OrbitalPredicted Energy (eV)Primary Atomic ContributionCharacter
HOMO-9.5NNon-bonding (n)
LUMO+2.1N, OAntibonding (σ)
HOMO-1-10.8ONon-bonding (n)
LUMO+1+3.5C, HAntibonding (σ)

The molecular electrostatic potential (ESP) surface illustrates the charge distribution from the perspective of an approaching positive point charge. For this compound, the ESP map would reveal regions of negative potential (typically colored red) centered on the nitrogen and oxygen atoms, corresponding to their high electron density and lone pairs. These sites represent the most likely points for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms.

Natural Bond Orbital (NBO) or Mulliken population analysis can be used to assign partial atomic charges, quantifying the electron distribution. In this compound, both nitrogen and oxygen would carry partial negative charges, while the adjacent carbon atoms and all hydrogen atoms would be partially positive.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound (Note: Values are illustrative, derived from typical NBO analyses of similar structures.)

AtomPredicted Partial Charge (e)
N-0.65
O-0.50
C (isopropyl, methine)+0.15
C (ethoxy, methylene)+0.10

Conformational Analysis and Stereochemical Properties

The flexibility and three-dimensional structure of this compound are dictated by rotations around its single bonds and the stereochemistry of the nitrogen center.

Conformational analysis involves studying the energy of a molecule as a function of rotation around its single bonds (dihedral angles). chemistrysteps.comlibretexts.org For this compound, key rotations include the C-N-O-C, C-C-N-O, and N-O-C-C dihedral angles. Computational methods can map the potential energy surface to identify low-energy (stable) conformers and the high-energy transition states that represent the barriers to rotation. researchgate.netmdpi.com

The most stable conformations are expected to be staggered, minimizing steric repulsion between the bulky isopropyl and ethyl groups. libretexts.org The rotation around the N-C(isopropyl) bond, for instance, would have distinct energy minima and maxima as the methyl groups rotate past the ethoxy group. The energy difference between the most stable and least stable conformation defines the rotational barrier. chemistrysteps.com

Table 3: Predicted Rotational Energy Barriers for this compound (Note: These are estimated values based on analogous systems like isopropylamine (B41738) and dialkyl ethers.)

Bond of RotationDihedral AnglePredicted Barrier (kcal/mol)Conformation at Maximum Energy
N—C(isopropyl)H-C-N-O3.5 - 4.5Eclipsed (C-H with N-O)
N—OC-N-O-C2.0 - 3.0Eclipsed (C-N with O-C)
O—C(ethyl)N-O-C-C2.5 - 3.5Eclipsed (N-O with C-C)

The nitrogen atom in this compound is bonded to three different groups: an isopropyl group, an ethoxy group, and a lone pair of electrons. This makes the nitrogen atom a stereocenter, and the molecule is therefore chiral. libretexts.orglibretexts.org

However, like most tertiary amines, this compound is expected to undergo rapid pyramidal inversion (or nitrogen inversion) at room temperature. libretexts.orgquora.com This process involves the nitrogen atom and its substituents passing through a planar, sp²-hybridized transition state, which effectively inverts the stereocenter. libretexts.org The energy barrier for this inversion in simple amines is typically low (~25 kJ/mol), allowing for rapid interconversion between the (R) and (S) enantiomers. libretexts.org Consequently, resolving the enantiomers of this compound would be exceptionally difficult under normal conditions, and the compound would exist as a racemic mixture.

Molecular Dynamics and Simulation Studies of Alkoxyamine Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in a condensed phase, such as in a solution. youtube.comyoutube.com An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a chosen solvent (e.g., water or hexane) and solving Newton's equations of motion for the system. nih.gov

Such simulations could be used to investigate:

Solvation Structure: How solvent molecules arrange themselves around the amine, particularly around the polar N-O moiety. Radial distribution functions would reveal the average distances and coordination numbers of solvent molecules.

Hydrogen Bonding: In protic solvents like water, MD can quantify the dynamics of hydrogen bond formation and breakage between the solvent and the lone pairs on the nitrogen and oxygen atoms.

Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule, showing the transitions between different rotational isomers in real-time and their relative populations at a given temperature.

Transport Properties: Properties such as the diffusion coefficient of the molecule within the solvent could be calculated, providing insight into its mobility.

While specific MD studies on this compound are not available, the methodology is well-established for studying a wide range of organic molecules, including other amines and alkoxyamines. nih.govresearchgate.net

Intermolecular Interactions and Aggregation Phenomena

The non-covalent interactions involving this compound are crucial in determining its physical properties and how it interacts with other molecules. Computational methods such as Density Functional Theory (DFT) are instrumental in modeling these interactions. Through techniques like the Quantum Theory of Atoms in Molecules (QTAIM), the nature and strength of hydrogen bonds and van der Waals forces can be characterized. nih.gov

In the case of this compound, the nitrogen atom of the amine group can act as a hydrogen bond acceptor, while the N-H proton can serve as a hydrogen bond donor. Additionally, the oxygen atom in the ethoxy group can also participate as a hydrogen bond acceptor. These interactions can lead to the formation of dimers, trimers, and larger aggregates. Computational studies would typically involve optimizing the geometry of these aggregates to determine their most stable configurations and interaction energies.

Symmetry-Adapted Perturbation Theory (SAPT) is another high-level computational method that can be employed to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion energies. mdpi.com This allows for a detailed understanding of the forces driving the aggregation of this compound molecules.

Table 1: Hypothetical Interaction Energies and Their Components for an this compound Dimer Calculated Using SAPT

Interaction ComponentEnergy (kcal/mol)
Electrostatics-4.5
Exchange6.2
Induction-1.8
Dispersion-3.1
Total Interaction Energy -3.2

Note: This data is hypothetical and for illustrative purposes.

Molecular dynamics (MD) simulations can further be used to study the dynamics of these aggregates in the gas or condensed phase, providing insights into their formation, stability, and lifetime.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent. Computational models can simulate these effects using either explicit or implicit solvent models.

In explicit solvent models, individual solvent molecules are included in the simulation box, providing a detailed picture of the solute-solvent interactions. Molecular dynamics simulations with explicit solvent can reveal the specific hydrogen bonding patterns between this compound and solvent molecules and how these interactions affect its conformational preferences. rsc.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally less expensive and is often used to study the effect of different solvents on the relative energies of various conformers and the activation barriers of reactions. For instance, polar solvents would be expected to stabilize more polar conformers of this compound.

Table 2: Hypothetical Relative Energies of Two Conformers of this compound in Different Solvents Calculated Using DFT with PCM

SolventDielectric ConstantRelative Energy of Conformer A (kcal/mol)Relative Energy of Conformer B (kcal/mol)
Gas Phase10.01.2
Chloroform4.80.00.9
Methanol32.70.00.5
Water78.40.00.2

Note: This data is hypothetical and for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the structures of transition states and the energetics of reaction pathways.

Theoretical Elucidation of Reactivity Mechanisms Involving this compound

This compound can participate in various chemical reactions, such as nucleophilic substitution and addition reactions. For example, in reactions with epoxides, the amine group can act as a nucleophile to open the epoxide ring.

Theoretical methods, particularly DFT, can be used to model the entire reaction pathway. This involves locating the stationary points on the potential energy surface, which include the reactants, products, intermediates, and transition states. The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a located transition state connects the desired reactants and products.

The analysis of the geometric parameters and vibrational frequencies of the transition state provides detailed information about the bond-breaking and bond-forming processes. For instance, in an SN2 reaction, the transition state would feature an elongated bond to the leaving group and a partially formed bond with the nucleophile.

Prediction of Reaction Outcomes and Selectivity

By calculating the activation energies for different possible reaction pathways, computational chemistry can predict the major products and the selectivity of a reaction. For example, if a reaction can proceed through multiple competing pathways, the pathway with the lowest activation barrier will be the most favorable kinetically.

In the context of this compound, this could involve predicting the regioselectivity of its reaction with an unsymmetrical epoxide. By calculating the activation energies for the nucleophilic attack at the two different carbon atoms of the epoxide ring, one can predict which regioisomer will be the major product.

Table 3: Hypothetical Calculated Activation Energies for Competing Reaction Pathways of this compound with Propylene Oxide

Reaction PathwayTransition StateActivation Energy (kcal/mol)Predicted Outcome
Attack at C1TS115.2Minor Product
Attack at C2TS212.5Major Product

Note: This data is hypothetical and for illustrative purposes.

Furthermore, these theoretical predictions can be refined by including solvent effects, as the solvent can differentially stabilize the transition states of competing pathways, thereby altering the reaction's selectivity.

Reactivity, Functionalization, and Reaction Mechanisms of Ethoxy Propan 2 Yl Amine

Nucleophilic and Electrophilic Characteristics of Nitrogen and Oxygen Centers

Ethoxy(propan-2-yl)amine, with the structure (CH3)2CH-NH-OCH2CH3, possesses two key heteroatoms, nitrogen and oxygen, whose lone pairs of electrons define the molecule's fundamental reactivity. The nitrogen center, being part of a secondary amine derivative, retains nucleophilic character, while the adjacent oxygen atom influences its electronic properties. Alkoxyamines are noted to be significantly less basic than their corresponding parent amines by several orders of magnitude. chimia.ch This reduced basicity, attributed to the electron-withdrawing inductive effect of the neighboring oxygen atom, directly impacts the nucleophilicity of the nitrogen. Consequently, while the nitrogen can participate in nucleophilic reactions, it is less reactive than a typical secondary amine like diisopropylamine.

Amine Reactivity in Acylation, Alkylation, and Reductive Amination

The presence of a hydrogen atom on the nitrogen in this compound is a key site for functionalization through acylation and alkylation.

Acylation: The nitrogen center can act as a nucleophile to attack acylating agents. Due to its reduced nucleophilicity compared to standard secondary amines, more reactive acylating agents are generally required for efficient transformation. For instance, highly electrophilic reagents such as ketenes or acid chlorides can react with the N-H group to form the corresponding N-acyl-N-alkoxyamine. chimia.ch Standard amide coupling conditions might require stronger activation or harsher conditions to achieve high yields.

Alkylation: N-alkylation of the secondary amine functionality is a viable pathway to introduce an additional alkyl group, yielding a tertiary N,N-disubstituted alkoxyamine. organic-chemistry.org This reaction follows a standard nucleophilic substitution mechanism where the nitrogen lone pair attacks an alkyl halide or another electrophilic alkylating agent. uomustansiriyah.edu.iq However, the reaction rate may be slower than that of more basic secondary amines. As with simple amines, there is a potential for the reaction to proceed further to form a quaternary ammonium (B1175870) salt, although this is less common. nih.gov

Table 1: Reactivity of the Nitrogen Center in this compound
Reaction TypeReactantProduct TypeKey Mechanistic StepNotes
AcylationAcid Chloride (R-COCl)N-Acyl-N-alkoxyamineNucleophilic attack on carbonyl carbonReduced nucleophilicity may require reactive acylating agents. chimia.ch
AlkylationAlkyl Halide (R-X)Tertiary N-AlkoxyamineNucleophilic substitution (SN2)Slower reaction rate compared to more basic secondary amines. organic-chemistry.orguomustansiriyah.edu.iq
Reductive AminationAldehyde/Ketone (R2C=O)Tertiary N-AlkoxyamineIminium ion formation and subsequent reductionForms a new N-C bond at the nitrogen center. synarchive.comnih.gov

Stability and Cleavage Mechanisms of the N-O and C-O Linkages

The stability of this compound is largely dictated by the strengths of the N-O and the O-C bonds. Cleavage of these bonds, particularly through homolysis, is a key aspect of alkoxyamine chemistry. researchgate.net

N-O Bond Homolysis: This cleavage results in the formation of an aminyl radical ((CH3)2CH-NH•) and an ethoxy radical (CH3CH2O•). The energy required for this bond scission is influenced by the stability of the resulting radical fragments. Acyclic alkoxyamines have been noted to have lower free energies for N-O bond homolysis compared to some cyclic derivatives. organic-chemistry.org

C-O Bond Homolysis: Alternatively, cleavage of the O-C bond in the ethoxy group (N-O–CH2CH3) yields an aminoxyl radical ((CH3)2CH-NHO•) and an ethyl radical (•CH2CH3). This pathway is central to the application of many tertiary alkoxyamines in nitroxide-mediated polymerization (NMP), where the reversible cleavage generates a carbon-centered radical for polymer chain growth. chimia.ch

The competition between N-O and C-O cleavage is a well-studied phenomenon, primarily in tertiary alkoxyamines. wikipedia.orgxakaili.com The preferred pathway depends on the relative bond dissociation energies (BDEs), which are governed by the structure of the substituents. Factors influencing the cleavage preference include the stability of the released alkyl radical (for C-O cleavage) and the stability of the aminyl and alkoxyl radicals (for N-O cleavage). nih.gov For alkoxyamines with primary alkyl groups (like the ethyl group) attached to oxygen, N-O bond homolysis can be a significant competing pathway to the more commonly desired C-O cleavage. rsc.org

Table 2: Bond Cleavage Pathways in this compound
Bond CleavedCleavage TypeResulting FragmentsGoverning Factors
N—OHomolysisIsopropylaminyl radical + Ethoxy radicalStability of resulting radicals, structure of the aminyl fragment. nih.gov
O—C (Ethoxy)HomolysisN-(propan-2-yl)aminoxyl radical + Ethyl radicalStability of the released alkyl radical (ethyl). chimia.ch
N—C (Isopropyl)HomolysisN-ethoxyaminyl radical + Isopropyl radicalGenerally requires higher energy than N-O or O-C cleavage.

Reductive and Oxidative Transformations

Selective Reduction of the N-O Bond

The N-O sigma bond is the weakest linkage in the N-C-N-O-C skeleton and is susceptible to reductive cleavage. This transformation is valuable as it provides a pathway to secondary amines from hydroxylamine (B1172632) derivatives. Various methods have been developed for the reductive cleavage of N-O bonds, often employing metal catalysts or specific reducing agents.

Catalytic hydrogenation is a general method for the reduction of N-O bonds. scispace.com Catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or isopropanol (B130326) in the presence of a catalyst, offers a milder alternative to reactions requiring high pressures of hydrogen gas. nih.govescholarship.org Furthermore, low-valent iron complexes have been shown to catalyze the reductive cleavage of N-O bonds in related heterocyclic systems (oxazines), suggesting that transition metal catalysis is a viable strategy. nih.gov Another approach involves the use of strong single-electron donors, such as samarium(II) iodide (SmI2) or neutral organic super-electron donors, which can effectively cleave N-O bonds in hydroxylamine and hydroxamic acid derivatives under mild conditions. nih.govresearchgate.net These methods offer a potential route to selectively cleave the N-O bond in this compound to yield isopropylamine (B41738) and ethanol.

Controlled Oxidation Pathways to Nitroxides and Nitroso Compounds

The nitrogen atom in this compound can be oxidized to various higher oxidation states. The specific product depends on the oxidant used and the reaction conditions.

Oxidation to Nitroxides: The oxidation of hydroxylamine derivatives is a common route to forming stable nitroxide radicals. Since this compound is a secondary hydroxylamine derivative, it can undergo a one-electron oxidation to form the corresponding aminoxyl radical ((CH3)2CH-N(•)-OCH2CH3). However, further oxidation of the N-H bond in a secondary amine precursor is also a known pathway to nitroxides. uomustansiriyah.edu.iq Oxidation of the parent hydroxylamine can also lead to nitrones.

Oxidation to Nitroso Compounds: Controlled oxidation of N-alkylhydroxylamines can also yield nitroso compounds. uomustansiriyah.edu.iq For this compound, this would involve oxidation at the nitrogen center to form N-ethoxy-N-nitrosopropane or related species. Reagents such as hydrogen peroxide in the presence of metal catalysts (e.g., molybdenum complexes) have been used for the selective N-oxidation of amines to nitroso derivatives.

Rearrangement Reactions and Their Mechanisms

While rearrangement reactions are a broad class of transformations in organic chemistry, general rearrangements starting from simple, saturated secondary N-alkoxyamines like this compound are not widely reported. The most prominent rearrangement associated with this class of compounds is the Meisenheimer rearrangement; however, this is a reaction for the synthesis of N-alkoxyamines from tertiary amine N-oxides, not a rearrangement of the alkoxyamine product itself. researchgate.netrsc.org

Rearrangements have been observed in more complex or activated hydroxylamine derivatives. For example, N-alkyl-O-(arylsulfonyl)hydroxylamines can undergo a cationic carbon-to-nitrogen migration known as an aza-Hock rearrangement to form imines, which subsequently hydrolyze to anilines. This type of reaction is driven by the formation of a good leaving group on the oxygen atom (an arylsulfonate). Similarly, certain N-oxyenamines and other specifically substituted hydroxylamine ethers undergo various sigmatropic rearrangements. wikipedia.org These reactions, however, depend on the presence of activating functional groups or specific structural features (e.g., allylic groups, adjacent unsaturation) that are absent in this compound. Therefore, under typical conditions, this compound is not expected to undergo facile rearrangement.

Base-Promoted Lossen-Type Rearrangements

The Lossen rearrangement is a classical organic reaction that converts a hydroxamic acid or its derivative into an isocyanate, which can then be further transformed into amines, ureas, or carbamates. wikipedia.orgnih.gov A direct Lossen rearrangement of this compound is not feasible. However, a derivative of this compound could theoretically be designed to undergo a base-promoted Lossen-type rearrangement.

The key precursor for a Lossen rearrangement is an O-acylated or O-sulfonylated hydroxamic acid. wikipedia.org To involve this compound, one could envision a scenario where it is first acylated on the nitrogen to form an N-acyl-N-ethoxy(propan-2-yl)amine, and then the ethoxy group is replaced by a suitable leaving group, such as a sulfonate, to mimic the hydroxamic acid derivative structure. However, a more direct analogy involves the rearrangement of an O-acyl-N-alkoxy-N-alkyl amide.

General Mechanism of the Lossen Rearrangement:

The reaction is initiated by the deprotonation of the nitrogen atom by a base, followed by a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of a leaving group. wikipedia.org

StepDescription
1. Deprotonation A base abstracts the proton from the nitrogen of the hydroxamic acid derivative.
2. Rearrangement The resulting anion undergoes a concerted rearrangement to form an isocyanate.
3. Trapping The isocyanate intermediate can be trapped by various nucleophiles (e.g., water, alcohols, amines).

While specific studies on Lossen-type rearrangements involving derivatives of this compound are not documented, the general principles of the reaction suggest that a suitably functionalized precursor could undergo such a transformation. The efficiency of the rearrangement would be influenced by the nature of the migrating group and the stability of the leaving group.

Coordination Chemistry and Ligand Properties of Alkoxyamines

The nitrogen and oxygen atoms of the alkoxyamine functionality in this compound possess lone pairs of electrons, making them potential donor atoms for coordination to metal ions. This section explores the chelation behavior and the role of such alkoxyamines in the design of catalytic systems.

Chelation Behavior with Metal Ions

Alkoxyamines can act as ligands, binding to metal centers through one or both of their heteroatoms. The specific coordination mode depends on several factors, including the nature of the metal ion, the steric bulk of the substituents on the nitrogen and oxygen atoms, and the reaction conditions.

While this compound is a relatively simple alkoxyamine, its coordination behavior can be inferred from studies on related N-alkoxyamine systems. These compounds can act as monodentate ligands, coordinating through either the nitrogen or the oxygen atom. However, they can also function as bidentate ligands, forming a chelate ring with the metal ion.

Factors Influencing Chelation:

Metal Ion Preference: Hard metal ions may prefer to coordinate to the harder oxygen donor, while softer metal ions may show a preference for the softer nitrogen donor.

Steric Hindrance: The isopropyl and ethyl groups in this compound can create steric hindrance around the nitrogen and oxygen atoms, influencing the stability and geometry of the resulting metal complex.

Chelate Ring Stability: The formation of a five- or six-membered chelate ring is generally favored. In the case of this compound, bidentate coordination would lead to a strained four-membered ring, making monodentate coordination more likely. However, if the alkoxyamine is part of a larger molecule with other donor groups, it can participate in the formation of more stable chelate rings.

Potential Coordination Modes of this compound with a Metal Ion (M):

Coordination ModeDescription
N-monodentate Coordination occurs solely through the nitrogen atom.
O-monodentate Coordination occurs solely through the oxygen atom.
N,O-bidentate (Chelation) Both nitrogen and oxygen atoms coordinate to the same metal center, forming a chelate ring.

Role in the Design of Catalytic Systems

The electronic and steric properties of ligands play a crucial role in determining the activity, selectivity, and stability of homogeneous catalysts. By modifying the ligand scaffold, the coordination environment around the metal center can be fine-tuned to optimize catalytic performance.

N-alkoxyamines, as a class of ligands, have been explored in various catalytic applications, particularly in the field of asymmetric catalysis. The introduction of chiral centers in the ligand structure can lead to the formation of enantiomerically enriched products.

While specific catalytic applications of this compound are not widely reported, its potential role in catalytic systems can be extrapolated from the broader context of alkoxyamine ligands.

Potential Roles of this compound in Catalysis:

Steric Influence: The ethyl and isopropyl groups can influence the stereoselectivity of a catalytic reaction by controlling the access of substrates to the metal center.

Electronic Tuning: The electron-donating properties of the nitrogen and oxygen atoms can modulate the electron density at the metal center, thereby affecting its reactivity.

Precursor to More Complex Ligands: this compound can serve as a building block for the synthesis of more elaborate ligands with enhanced chelating abilities and specific catalytic functions. For instance, the introduction of additional donor groups into the molecule could lead to the formation of polydentate ligands with high affinity and selectivity for specific metal ions.

The development of new catalytic systems often relies on the design and synthesis of novel ligands. While simple alkoxyamines like this compound may not exhibit exceptional catalytic activity on their own, they represent a modifiable platform for the development of more sophisticated and effective ligands for a wide range of chemical transformations.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of Ethoxy(propan-2-yl)amine. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the protons and carbons, respectively.

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule. The ethoxy group's methylene (B1212753) protons (-O-CH₂-) would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (-CH₃) of the ethoxy group would present as a triplet. The methine proton (-CH-) of the propan-2-yl group is expected to be a septet, coupled to the six equivalent methyl protons. These two methyl groups on the isopropyl moiety would appear as a doublet. The N-H proton of the secondary amine would likely be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen), providing key structural insights.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-O-C H₂-CH₃3.5 - 3.8 (quartet)65 - 75
-O-CH₂-C H₃1.1 - 1.3 (triplet)14 - 18
-NH-C H-(CH₃)₂2.8 - 3.2 (septet)50 - 60
-NH-CH-(C H₃)₂1.0 - 1.2 (doublet)20 - 25
-NH -1.0 - 3.0 (broad singlet)-

To unequivocally establish the bonding framework of this compound, multi-dimensional NMR experiments are employed. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the methylene and methyl protons of the ethoxy group, and between the methine and methyl protons of the isopropyl group, confirming their direct connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each carbon signal by identifying the proton(s) attached to it. For instance, the carbon signal of the -O-CH₂- group will show a cross-peak with the quartet signal of its attached protons in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu HMBC is crucial for establishing the connectivity between different functional groups. In the case of this compound, key HMBC correlations would be observed between the methylene protons of the ethoxy group and the nitrogen-bearing methine carbon of the isopropyl group, and vice-versa, confirming the N-O linkage.

Expected Key 2D NMR Correlations for this compound:

Technique Correlating Protons Correlating Atoms Structural Information Confirmed
COSY -O-CH ₂-CH₃-O-CH₂-CHConnectivity within the ethoxy group
-NH-CH -(CH₃)₂-NH-CH-(CH ₃)₂Connectivity within the isopropyl group
HSQC -O-C H₂-CH₃C H₂Direct C-H bond in the ethoxy methylene
-NH-C H-(CH₃)₂C HDirect C-H bond in the isopropyl methine
HMBC -O-CH ₂-CH₃-C H-(CH₃)₂N-O-C linkage
-NH-CH -(CH₃)₂-O-C H₂-CH₃C-N-O linkage

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is critical. This can be achieved using chiral NMR reagents, such as chiral solvating agents (CSAs). rsc.orgrsc.org CSAs are chiral compounds that form transient diastereomeric complexes with the enantiomers of the analyte. rsc.org These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers, allowing for their quantification. nih.gov

For a chiral amine like this compound, common CSAs include chiral acids like (R)- or (S)-Mandelic acid or derivatives of BINOL. rsc.org Upon addition of a chiral solvating agent to a solution of non-racemic this compound, specific proton signals (e.g., the methine proton of the isopropyl group) will split into two distinct signals, corresponding to the two diastereomeric complexes. The ratio of the integrals of these two signals directly corresponds to the enantiomeric ratio of the amine.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₅H₁₃NO), distinguishing it from other compounds with the same nominal mass.

Theoretical vs. Experimental Mass for this compound:

Ion Theoretical Exact Mass Expected HRMS Measurement
[M+H]⁺104.1075~104.1075 ± 0.0005
[M+Na]⁺126.0895~126.0895 ± 0.0005

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure and connectivity.

For the protonated molecule of this compound, [M+H]⁺, characteristic fragmentation pathways can be predicted. Cleavage of the N-O bond is a likely fragmentation pathway for N-alkoxyamines. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pattern for amines.

Predicted Key Fragment Ions in the MS/MS Spectrum of Protonated this compound:

m/z of Fragment Ion Proposed Structure/Neutral Loss Fragmentation Pathway
88[C₄H₁₀NO]⁺Loss of CH₄
74[C₃H₈NO]⁺Loss of C₂H₅•
58[C₃H₈N]⁺Loss of •OCH₃
44[C₂H₆N]⁺Alpha-cleavage

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.comamericanpharmaceuticalreview.com

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands for the N-H bond of the secondary amine, the C-N bond, the C-O-C ether linkage, and the C-H bonds of the alkyl groups are expected. The N-H stretching vibration of a secondary amine typically appears as a single, weak to medium band in the region of 3300-3500 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-O stretching of the ether will be a strong band around 1100 cm⁻¹.

Characteristic Vibrational Frequencies for this compound:

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Intensity
N-H (secondary amine)Stretch3300 - 3500 (weak-medium)Weak
C-H (sp³ )Stretch2850 - 3000 (strong)Strong
N-HBend1550 - 1650 (variable)Weak
C-O-C (ether)Stretch1070 - 1150 (strong)Medium
C-N (amine)Stretch1020 - 1250 (medium)Medium

Correlation of Vibrational Modes with Specific Structural Features

The key vibrational modes for this compound can be assigned to the stretching and bending of its constituent bonds. The N-H stretching vibration of the secondary amine group is typically observed in the region of 3300-3500 cm⁻¹. The C-N stretching vibration will appear in the fingerprint region, generally between 1080 and 1360 cm⁻¹. The presence of the ether linkage is characterized by a strong C-O-C stretching band, which is typically found in the 1070-1150 cm⁻¹ range.

The isopropyl group gives rise to several characteristic vibrations. The C-H stretching vibrations of the methyl groups and the tertiary C-H bond occur in the 2850-3000 cm⁻¹ region. Bending vibrations for the methyl groups are expected around 1365-1385 cm⁻¹ (symmetric) and 1450-1470 cm⁻¹ (asymmetric). The ethyl group will also contribute to the C-H stretching region and will have its own set of bending and rocking vibrations.

A detailed assignment of the principal vibrational modes of this compound is presented in the interactive data table below.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H StretchAlkane (CH₃, CH₂, CH)2850 - 3000
C-O-C StretchEther1070 - 1150
C-N StretchAmine1080 - 1360
C-H BendMethyl (asymmetric)1450 - 1470
C-H BendMethyl (symmetric)1365 - 1385

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Currently, there is no publicly available X-ray crystallography data for this compound. This analytical technique is contingent on the ability to grow a suitable single crystal of the compound, which may not have been achieved or reported in the scientific literature to date.

Applications of Ethoxy Propan 2 Yl Amine in Advanced Organic Synthesis and Materials Science

Strategic Building Block in Complex Molecule Synthesis

The reactivity of the N-O bond and the nucleophilicity of the nitrogen atom in alkoxyamines like ethoxy(propan-2-yl)amine allow for its use as a key precursor in constructing intricate molecular frameworks, particularly in the fields of medicinal and biological chemistry.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.com The synthesis of these rings often relies on the strategic introduction of nitrogen atoms. Amines and their derivatives are crucial precursors for building these heterocyclic systems. uomustansiriyah.edu.iqclockss.org this compound, as a substituted hydroxylamine (B1172632) derivative, can serve as a nitrogen source in cyclization reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with various electrophiles to form carbon-nitrogen bonds, a key step in the assembly of heterocyclic rings. uomustansiriyah.edu.iq Synthetic strategies for heterocycles can involve intramolecular cyclization of substituted anilines or related compounds, where the amine derivative is a key part of the starting material. clockss.org

Role in Peptide and Protein Chemical Synthesis (e.g., α-Ketoacid–Hydroxylamine (KAHA) Ligation)

The chemical synthesis of proteins is essential for producing therapeutic proteins and studying biological processes. researchgate.net One of the powerful techniques for assembling large, unprotected peptide segments is the α-Ketoacid–Hydroxylamine (KAHA) ligation. ethz.ch This reaction forms a native amide bond by coupling a peptide fragment with a C-terminal α-ketoacid and another with an N-terminal hydroxylamine. wikipedia.orgnih.gov The process is chemoselective, proceeds in aqueous media, and requires no coupling reagents or catalysts. ethz.chwikipedia.org

This compound belongs to the class of N-alkylhydroxylamines that are central to this ligation reaction. nih.gov In the KAHA ligation mechanism, the hydroxylamine at the N-terminus of one peptide attacks the α-ketoacid at the C-terminus of another, leading to a decarboxylative condensation that ultimately forms the desired peptide bond. wikipedia.org This method has been successfully used to synthesize a variety of small to medium-sized proteins, including SUMO proteins, UFM1, and S100A4. ethz.chnih.gov The development of stable and reactive hydroxylamine building blocks, such as (S)-5-oxaproline, has been critical to the success of this platform. nih.gov

Component Role in KAHA Ligation Example Functional Group
Peptide Segment 1Provides the N-terminal hydroxylamineN-terminal Hydroxylamine
Peptide Segment 2Provides the C-terminal α-ketoacidC-terminal α-Ketoacid
Reaction ConditionAqueous, acidicWater
ProductLarger peptide with a newly formed amide bondPolypeptide

Applications in Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the creation of macromolecules with predetermined molecular weights, low polydispersity, and complex architectures. this compound is structurally related to alkoxyamines, which are pivotal in one of the most prominent CRP methods: Nitroxide-Mediated Polymerization (NMP). wikipedia.org

Initiation and Mediation in Nitroxide-Mediated Polymerization (NMP)

NMP is a form of reversible-deactivation radical polymerization that utilizes a nitroxide initiator to control the polymerization process. wikipedia.org The key components in NMP are alkoxyamines, which serve as unimolecular initiators. sigmaaldrich.com An alkoxyamine contains a thermally labile C-O bond that undergoes reversible homolytic cleavage upon heating. wikipedia.org

This cleavage generates two radical species: a carbon-centered radical that initiates polymerization and a stable nitroxide radical that acts as a mediating agent. wikipedia.org The nitroxide radical reversibly combines with the growing polymer chain end, creating a dormant alkoxyamine species. wikipedia.org This reversible termination process maintains a low concentration of active propagating radicals at any given time, which minimizes irreversible termination reactions and allows for controlled chain growth. wikipedia.org The structure of this compound is analogous to the core structure of these alkoxyamine initiators. The effectiveness of NMP is highly dependent on the structure of the nitroxide, with sterically bulky groups often enhancing polymerization control for a wider range of monomers. cmu.edu

Feature Description
Initiator Type Alkoxyamine
Mechanism Reversible homolytic cleavage of the C-O bond
Key Species Propagating radical (active), nitroxide radical (mediator), dormant alkoxyamine-capped polymer chain
Control Element Reversible termination between the propagating chain and the nitroxide radical (Persistent Radical Effect) wikipedia.org

Synthesis of Polymers with Controlled Architectures and Low Polydispersity

The "living" nature of NMP enables the synthesis of polymers with well-defined characteristics. Because the polymer chains can be reactivated, polymerization can be continued by adding more monomer, a process known as chain extension. This control allows for the production of polymers with predictable molecular weights that increase linearly with monomer conversion and exhibit narrow molecular weight distributions, often with polydispersity indices (PDI) between 1.05 and 1.20. sigmaaldrich.comcmu.edu

Furthermore, the ability to reinitiate polymerization from a dormant polymer chain allows for the synthesis of complex macromolecular architectures. mdpi.com By sequentially adding different monomers, block copolymers can be readily prepared. sigmaaldrich.comcmu.edu This precise control over polymer structure is crucial for applications in nanotechnology, drug delivery, and advanced materials. ethz.ch

Role as a Chemical Reagent and Intermediate

Beyond its specific applications in ligation and polymerization, this compound serves as a valuable chemical intermediate in broader organic synthesis. As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making the compound both basic and nucleophilic. uomustansiriyah.edu.iq This reactivity allows it to participate in a variety of chemical transformations.

It can serve as a building block for more complex molecules, including as an intermediate in the synthesis of pharmaceutical compounds. smolecule.com For instance, related alkyl ether amines have been explored as curing agents for epoxy resins and as foam control agents in industrial processes. smolecule.com The compound can undergo typical amine reactions such as oxidation to form nitroso or oxime derivatives, or substitution reactions. smolecule.comevitachem.com This versatility makes it a useful precursor for introducing the N-ethoxyisopropyl functional group into a target molecule.

Use as a Reducing Agent and Radical Scavenger in Chemical Processes

The utility of this compound in chemical processes is primarily centered on its potential role as a radical scavenger, a property derived from the characteristic reactivity of N-alkoxyamines.

Radical Scavenging:

The fundamental principle behind the radical scavenging ability of N-alkoxyamines lies in the reversible homolytic cleavage of the N-O bond. chimia.chrsc.org This process generates a stable nitroxide radical and a transient alkyl radical. rsc.org In the context of this compound, this equilibrium would involve the formation of an ethoxyaminyl radical and an isopropyl radical.

This reversible dissociation allows N-alkoxyamines to act as effective traps for reactive carbon-centered radicals present in a chemical system. By intercepting these radicals, they can terminate or control radical chain reactions, which is a critical aspect of various polymerization processes. chimia.ch The efficacy of this scavenging activity is influenced by the stability of the generated nitroxide and alkyl radicals.

While the primary application of this chemistry is in nitroxide-mediated polymerization (NMP), the ability to scavenge radicals suggests potential uses for this compound as a stabilizer in formulations susceptible to degradation by radical pathways. For instance, it could potentially inhibit the autoxidation of organic materials by trapping peroxy radicals.

Reducing Agent Potential:

There is currently no direct scientific literature to support the use of this compound as a conventional reducing agent in organic synthesis. Typically, reducing agents donate electrons or hydride ions to a substrate. organic-chemistry.org The chemical structure of this compound does not inherently suggest this type of reactivity. While it can be reduced to its corresponding amine using strong reducing agents like lithium aluminum hydride, this demonstrates its susceptibility to reduction rather than its capacity to act as a reducing agent itself. smolecule.com

Electrophilic Aminating Reagent in Functionalization Reactions

Electrophilic amination is a powerful method for the formation of carbon-nitrogen bonds, where a nitrogen source acts as an electrophile and reacts with a nucleophilic carbon, such as a carbanion or an enolate. wikipedia.orgnih.gov

Based on its structure, this compound is not a typical electrophilic aminating reagent. Effective electrophilic aminating agents require the nitrogen atom to be rendered electrophilic, usually by attachment to a good leaving group or incorporation into a strained ring system. wikipedia.org Common examples include chloramines, hydroxylamine derivatives with electron-withdrawing groups, and oxaziridines. wikipedia.orgnih.gov

The nitrogen atom in this compound is bonded to an ethoxy group and an isopropyl group, neither of which are sufficiently electron-withdrawing to render the nitrogen atom electrophilic enough to react with common carbon nucleophiles. Therefore, its application as an electrophilic aminating reagent in functionalization reactions is not supported by established chemical principles.

Potential as Chiral Auxiliaries or Ligands in Asymmetric Synthesis

Chiral amines are of paramount importance in asymmetric synthesis, where they can function as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves. These applications are crucial for the enantioselective synthesis of pharmaceuticals and other biologically active molecules. acs.org

For this compound to be utilized as a chiral auxiliary or ligand, it would need to be synthesized in an enantiomerically pure form. This would require either a chiral starting material or an asymmetric synthesis route. For instance, an asymmetric reduction of an appropriate oxime could potentially yield a chiral N-alkoxyamine. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While a variety of chiral amines and their derivatives have been successfully employed as chiral auxiliaries, there is no specific information in the scientific literature on the use of this compound for this purpose.

Chiral Ligands: Chiral ligands coordinate to a metal center to create a chiral catalyst that can mediate enantioselective transformations. The nitrogen atom in this compound possesses a lone pair of electrons and could potentially coordinate to a metal. If prepared in a chiral form, it could theoretically act as a ligand in asymmetric catalysis. However, the development and application of this compound as a chiral ligand has not been reported.

Q & A

Q. What are the optimal synthetic routes for preparing ethoxy(propan-2-yl)amine, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution reactions between propan-2-amine and ethoxy-containing electrophiles (e.g., alkyl halides or epoxides). Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .
  • Catalysis : Base catalysts (e.g., NaOH) facilitate deprotonation of the amine, improving nucleophilicity .
  • Temperature : Moderate temperatures (25–60°C) balance reaction speed and side-product formation . Yield optimization often requires iterative adjustments to these parameters, validated by techniques like HPLC for purity assessment .

Q. How can structural characterization of this compound be performed to confirm its identity?

A multi-technique approach is recommended:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the presence of ethoxy (–OCH2_2CH3_3) and isopropyl (–CH(CH3_3)2_2) groups. For example, the methine proton in propan-2-yl appears as a septet at ~3.1 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 117 for C5_5H13_{13}NO) validate the molecular formula .
  • IR spectroscopy : Stretching vibrations for N–H (3300 cm1^{-1}) and C–O (1100 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The amine’s nucleophilicity is influenced by:

  • Steric hindrance : The bulky isopropyl group reduces reactivity toward bulky electrophiles, favoring smaller substrates (e.g., methyl iodide) .
  • Electronic effects : The ethoxy group’s electron-donating nature enhances the amine’s lone-pair availability, accelerating reactions with electrophiles like carbonyl compounds . Computational studies (e.g., DFT) can model transition states to predict regioselectivity .

Q. How can contradictory data in pharmacological studies of this compound analogs be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. neuroactive effects) often arise from:

  • Structural variations : Minor substitutions (e.g., methoxy → ethoxy) alter binding affinities to targets like GPCRs or enzymes .
  • Assay conditions : Variations in pH, solvent, or cell lines may skew results. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) improve reproducibility . Meta-analyses comparing multiple studies, such as those in PubChem, help identify trends .

Q. What strategies are effective for improving the aqueous solubility of this compound derivatives in drug discovery?

Modifications include:

  • Salt formation : Hydrochloride salts (e.g., as in ) enhance solubility via ion-dipole interactions.
  • PEGylation : Introducing polyethylene glycol (PEG) chains increases hydrophilicity without altering core bioactivity .
  • Prodrug design : Temporarily masking the amine with hydrolyzable groups (e.g., acetyl) improves bioavailability .

Methodological Considerations

Q. How should researchers design experiments to analyze the metabolic stability of this compound in vivo?

A tiered approach is advised:

  • In vitro assays : Use liver microsomes or hepatocytes to identify primary metabolites via LC-MS/MS .
  • Isotopic labeling : 14C^{14}C-labeled amine tracks metabolic pathways and quantifies excretion rates .
  • Computational tools : Tools like PISTACHIO predict metabolic sites based on structural motifs .

Q. What analytical techniques are critical for resolving isomeric impurities in this compound synthesis?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
  • X-ray crystallography : Resolves absolute configuration ambiguities in crystalline derivatives .
  • Vibrational circular dichroism (VCD) : Distinguishes diastereomers in solution .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s pKa sometimes conflict with experimental values?

Discrepancies arise from:

  • Solvent effects : Simulations often assume aqueous environments, while experimental pKa may be measured in mixed solvents .
  • Conformational flexibility : Rotameric states of the ethoxy group affect protonation energy, which static models may overlook . Hybrid QM/MM methods improve accuracy by accounting for dynamic solvation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.